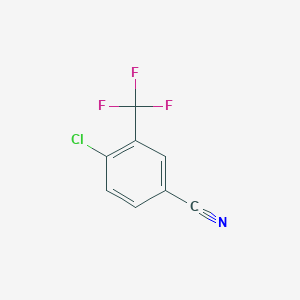

4-Chloro-3-(trifluoromethyl)benzonitrile

説明

Significance of the Trifluoromethyl Group in Contemporary Organic Chemistry

The trifluoromethyl (-CF3) group is a key functional group in modern organic and medicinal chemistry. mdpi.com Its incorporation into molecular structures is a well-established strategy for enhancing a compound's properties. fiveable.me The strong electron-withdrawing nature of the -CF3 group can modify the electronic properties of aromatic rings and influence the acidity or basicity of nearby functional groups. mdpi.comwikipedia.org

One of the most significant advantages of the trifluoromethyl group is its ability to improve the metabolic stability of a molecule. fiveable.me The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to enzymatic degradation, which can lead to a longer half-life for drug candidates. mdpi.comfiveable.me Furthermore, this group can enhance a drug's binding affinity to its target through hydrophobic and electrostatic interactions. mdpi.com The trifluoromethyl group is often used to adjust the lipophilicity of molecules, which affects their ability to permeate biological membranes. mdpi.comfiveable.me Its steric properties are similar to a chlorine atom, allowing it to be used as a bioisostere, a chemical substitute that can maintain or enhance biological activity. mdpi.comwikipedia.org This functional group is prevalent in a wide range of pharmaceuticals, including antidepressants, anti-inflammatory drugs, and HIV reverse transcriptase inhibitors, as well as in agrochemicals like herbicides and insecticides. wikipedia.orgwikipedia.org

| Property | Impact | Consequence in Chemical Design |

|---|---|---|

| Electron-Withdrawing Nature | Strongly withdraws electron density from the attached scaffold. mdpi.com | Alters electronic properties, acidity/basicity of the molecule, and can improve hydrogen bonding and electrostatic interactions with biological targets. mdpi.comwikipedia.org |

| Metabolic Stability | High C-F bond energy (485.3 kJ/mol) makes it resistant to metabolic degradation. mdpi.com | Increases the half-life and bioavailability of drug candidates. mdpi.comfiveable.me |

| Lipophilicity | Increases the lipophilicity (fat-solubility) of the molecule. mdpi.com | Enhances membrane permeability and can improve in vivo uptake and transport. mdpi.com |

| Binding Affinity | Can increase affinity and selectivity through enhanced hydrophobic interactions. mdpi.com | Improves the potency and specificity of pharmaceuticals. mdpi.com |

| Steric Profile | Has a compact steric profile and is often used as a bioisostere for chlorine. mdpi.com | Allows for the replacement of other groups to fine-tune steric and electronic properties without drastic structural changes. wikipedia.org |

Role of Benzonitrile (B105546) Derivatives in Synthetic and Applied Sciences

Benzonitrile and its derivatives are a versatile class of organic compounds with a broad spectrum of applications. ontosight.aiontosight.ai The nitrile (-CN) group is a valuable functional group in organic synthesis, serving as a precursor for the creation of more complex molecules such as amines, amides, carboxylic acids, and tetrazoles. google.comguidechem.com

These derivatives are crucial intermediates in the production of a wide array of commercial products. In the pharmaceutical industry, they are used to synthesize compounds with anti-inflammatory, anti-asthma, and antipicornaviral properties. google.com In agrochemistry, they are foundational for developing herbicides and pesticides. rsc.org The applications of benzonitrile derivatives also extend to materials science, where they are used in the creation of dyes, pigments, and advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs). ontosight.aiontosight.airsc.org

| Field | Specific Application |

|---|---|

| Pharmaceuticals | Synthesis of anti-inflammatory agents, anti-asthma drugs, and fibrinogen antagonists. google.com |

| Agrochemicals | Key intermediates for pesticides and herbicides. rsc.org |

| Materials Science | Used in the development of dyes, pigments, and materials for organic electronics like OLEDs. ontosight.aiontosight.airsc.org |

| Organic Synthesis | Serve as versatile precursors for various functional groups including carboxylic acids, amines, and amides. google.com |

Scope and Research Trajectories for 4-Chloro-3-(trifluoromethyl)benzonitrile

This compound is a specialized chemical intermediate valued for the unique combination of its functional groups, which enhance its reactivity and stability. chemimpex.com This compound serves as a critical building block in several areas of research and development. chemimpex.com

In pharmaceutical research , it is employed in the synthesis of novel compounds, particularly those with anti-inflammatory and analgesic properties. chemimpex.com Its structure is a component of more complex molecules, such as Sorafenib, a drug used in cancer therapy. mdpi.com

In the agrochemical sector , it acts as a key intermediate for the development of pesticides designed to protect crops. chemimpex.com

In material science , the presence of the fluorinated group makes it useful in formulating specialty polymers and coatings that require high thermal and chemical resistance. chemimpex.com

Current and future research involving this compound is focused on leveraging its trifluoromethyl group to study the effects of fluorination on biological activity and chemical reactivity, providing insights for the development of new compounds. chemimpex.com It remains a valuable tool for organic synthesis, facilitating the creation of complex molecules in laboratory settings. chemimpex.com

| Property | Value |

|---|---|

| Synonyms | 2-Chloro-5-cyanobenzotrifluoride chemimpex.com |

| CAS Number | 1735-54-2 chemimpex.com |

| Molecular Formula | C8H3ClF3N chemimpex.com |

| Molecular Weight | 205.56 g/mol chemimpex.com |

| Appearance | White to almost white powder to crystal chemimpex.com |

| Melting Point | 63 - 67 °C chemimpex.com |

| Boiling Point | 105 °C at 11 mmHg chemimpex.com |

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPYHJRQZZCFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371385 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-54-2 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Chloro 3 Trifluoromethyl Benzonitrile

Established Synthetic Pathways to 4-Chloro-3-(trifluoromethyl)benzonitrile

The traditional synthesis of this compound often relies on multi-step sequences involving classical organic reactions. These pathways typically build the molecule by sequentially introducing the required functional groups—chloro, trifluoromethyl, and nitrile—onto a benzene (B151609) ring.

Nitration and Reduction Strategies

A common and foundational approach to synthesizing precursors for this compound involves the nitration of a substituted benzotrifluoride (B45747), followed by the reduction of the resulting nitro group to an amine. This amine then serves as a versatile intermediate for introducing the nitrile group.

The synthesis often starts with a commercially available chlorobenzotrifluoride. For instance, the nitration of 4-chlorobenzotrifluoride (B24415) with a mixture of nitric acid and sulfuric acid yields 4-chloro-3-nitrobenzotrifluoride (B52861). google.comnih.gov This intermediate is a key building block in various synthetic routes. nih.gov A cleaner method for this nitration step uses an ionic liquid as both a catalyst and a solvent with ammonium (B1175870) nitrate (B79036), operating at temperatures between 50-70°C. google.com

Alternatively, the synthesis can begin with 2-chlorobenzotrifluoride (B151601) (o-chlorotrifluoromethyl benzene). Nitration using a system of acetic anhydride (B1165640) and concentrated nitric acid produces 4-nitro-2-trifluoromethyl chlorobenzene. google.com This approach is reported to be effective at lower temperatures and reduces the formation of multi-nitrated impurities. google.com

Once the nitro-substituted compound is obtained, the next step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). A traditional method involves using iron powder, but this generates significant iron mud waste. google.com A more modern and environmentally conscious approach utilizes a system of FeCl₃·6H₂O, activated carbon, and hydrazine (B178648) hydrate (B1144303) to yield 4-chloro-3-(trifluoromethyl)aniline (B120176). google.com This aniline (B41778) is a critical precursor for subsequent reactions, such as the Sandmeyer reaction, to introduce the nitrile functionality. google.comnih.gov

A similar nitration-reduction sequence is also described starting from ortho-fluoro benzotrifluoride to produce 3-trifluoromethyl-4-fluoroaniline, which can then be further functionalized. google.com

Sandmeyer Reaction Applications in Benzonitrile (B105546) Synthesis

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, used to convert primary aryl amines into a wide array of functional groups via a diazonium salt intermediate. nih.govchadsprep.com This reaction is particularly well-suited for the synthesis of benzonitriles, including this compound, from the corresponding aniline precursor. nih.gov

The process begins with the diazotization of the primary amine, such as 4-chloro-3-(trifluoromethyl)aniline, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.govchadsprep.com The resulting arenediazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group (-N₂⁺) with a nitrile group (-CN). nih.govatamanchemicals.com

This method provides a direct route to the benzonitrile structure from the readily accessible aniline. nih.gov The versatility of the Sandmeyer reaction allows for the formation of various carbon-halogen, carbon-sulfur, and carbon-cyano linkages, making it a powerful tool in the synthesis of complex aromatic compounds. nih.govpku.edu.cn For example, a patent describes the synthesis of the isomeric 4-chloro-2-trifluoromethylbenzonitrile from 4-Chloro-2-trifluoromethyl Aniline using cuprous bromide and sodium nitrite, followed by reaction with cuprous cyanide. google.com This illustrates the typical conditions and reagents employed in such a transformation.

| Reaction Step | Starting Material | Reagents | Intermediate/Product | Reference |

| Diazotization | Aryl Amine | NaNO₂, Acid | Arenediazonium Salt | nih.gov |

| Cyanation | Arenediazonium Salt | CuCN | Aryl Nitrile | nih.govatamanchemicals.com |

Halogen Exchange Reactions for Fluorinated Benzonitriles

Halogen exchange (Halex) reactions are a strategic method for modifying halogenated aromatic compounds by replacing one halogen atom with another. chemrxiv.org This can be particularly useful in the synthesis of fluorinated benzonitriles where the precise placement of chlorine and fluorine atoms is critical. These reactions often involve treating an organic halide with metal halides. chemrxiv.orgwikipedia.org

Iron-catalyzed halogen exchange has emerged as a method to convert C-F bonds in trifluoromethyl arenes (ArCF₃) into C-Cl, C-Br, or C-I bonds. chemrxiv.org This process typically uses an iron(III) halide catalyst in conjunction with a boron halide reagent. The reaction is believed to proceed through the direct activation of the C-F bond by the iron catalyst. chemrxiv.org While this specific application focuses on modifying the CF₃ group itself, the underlying principle of using metal catalysts to swap halogens is broadly applicable.

Magnesium-halogen exchange is another established method, commonly used to prepare Grignard reagents. harvard.edu Treating an aryl halide with a Grignard reagent like isopropylmagnesium chloride can result in an exchange, forming a new Grignard reagent and a new organic halide. wikipedia.orgharvard.edu The reactivity and functional group tolerance of this method have made it a valuable tool for preparing functionalized organomagnesium compounds. harvard.edu

Reactions Involving Isocyanates to Yield Benzonitrile Derivatives

Isocyanates (R-N=C=O) are highly reactive chemical intermediates. While not direct precursors to benzonitriles, they are synthetically linked through a common precursor: the corresponding primary amine. 4-chloro-3-(trifluoromethyl)phenyl isocyanate is an important medical intermediate synthesized from 4-chloro-3-trifluoromethyl aniline. google.com

The synthesis of the isocyanate is typically achieved by reacting the aniline with phosgene (B1210022) or a phosgene equivalent like triphosgene. google.com This transformation highlights the utility of the 4-chloro-3-trifluoromethyl aniline intermediate, which serves as the branch point for synthesizing both the isocyanate and, via the Sandmeyer reaction, the benzonitrile.

Although the direct conversion of an isocyanate to a nitrile is not a standard synthetic route, the Parham cyclization represents a case where an isocyanate can undergo an intramolecular reaction following a lithium-halogen exchange to form a heterocyclic system. wikipedia.org The chemistry of isocyanates is rich, involving numerous rearrangements (Curtius, Hofmann, Schmidt) and multicomponent reactions that generate diverse molecular architectures. rsc.orggoogle.com However, for the specific goal of synthesizing this compound, the pathway proceeds through the aniline intermediate rather than from the isocyanate derivative.

Advanced Synthetic Approaches and Process Development

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing complex molecules like trifluoromethylated aromatics.

Catalytic Systems in the Synthesis of Trifluoromethylated Aromatic Compounds

The introduction of the trifluoromethyl (-CF₃) group is a crucial step in the synthesis of the target molecule. Modern methods increasingly rely on powerful catalytic systems to achieve this transformation efficiently. nih.gov

Copper- and palladium-catalyzed cross-coupling reactions are at the forefront of aromatic trifluoromethylation. acs.orgrsc.org These reactions often employ trifluoromethylating agents like CF₃SiMe₃ (Ruppert-Prakash reagent) to transfer the CF₃ group to an aryl halide. acs.org Copper(I) complexes, often stabilized by ligands such as 1,10-phenanthroline, have been shown to effectively catalyze the trifluoromethylation of aryl iodides. nih.govrsc.org

Another significant development is the use of inexpensive and readily available CF₃ sources. For example, potassium trifluoroacetate (B77799) (CF₃CO₂K) can serve as the CF₃ source in copper-catalyzed reactions, which can be significantly accelerated using flow chemistry systems. nih.gov This approach allows for rapid and efficient trifluoromethylation of a broad spectrum of aryl iodides with residence times of only a few minutes. nih.gov

Direct C-H trifluoromethylation represents a more atom-economical approach, as it avoids the need for pre-functionalized aryl halides. acs.org Recent studies have shown that using cyclodextrins as additives can control the regioselectivity of radical C-H trifluoromethylation on aromatic compounds. acs.org In this system, a catalyst such as Cu(OTf)₂ or FeCl₃ is used with a trifluoromethyl source like NaO₂SCF₃ (Langlois' reagent). The cyclodextrin (B1172386) encapsulates the aromatic substrate, sterically shielding certain positions and directing the trifluoromethylation to a specific site. acs.org

The table below summarizes the regioselective C-H trifluoromethylation of a model aromatic substrate using different cyclodextrins.

| Catalyst | Additive | Yield (%) | Regioisomeric Ratio | Reference |

| Cu(OTf)₂ | None | 56 | 2.2 | acs.org |

| FeCl₃ | α-cyclodextrin | 61 | 3.5 | acs.org |

| FeCl₃ | β-cyclodextrin | 90 | 16 | acs.org |

| FeCl₃ | γ-cyclodextrin | 81 | 10 | acs.org |

These advanced catalytic methods provide powerful tools for the synthesis of trifluoromethylated aromatic compounds, offering improvements in efficiency, selectivity, and substrate scope over traditional approaches. nih.govacs.orgacs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound is a multi-step process, with the yield and purity of the final product being highly dependent on the precise control of reaction conditions at each stage. A common and economically viable route begins with the nitration of 2-chlorobenzotrifluoride, followed by the reduction of the resulting nitro compound to an aniline, and finally, conversion of the aniline to the target nitrile via a Sandmeyer-type reaction. Optimization focuses on maximizing the conversion to the desired isomers, minimizing by-product formation, and ensuring efficient and clean transformations.

Research and patent literature reveal that meticulous optimization of parameters such as temperature, solvent, catalyst system, and reagent stoichiometry is crucial. For instance, the initial nitration step is critical for establishing the correct substitution pattern on the aromatic ring. The conditions must be carefully controlled to favor the formation of 4-chloro-2-nitrobenzotrifluoride over other isomers. According to patent CN102336689A, the nitration of chlorobenzotrifluoride using a nitric acid/sulfuric acid mixture is typically conducted at temperatures between 0 °C and 40 °C to enhance regioselectivity and yield. google.com

The subsequent reduction of the nitro group to form 4-chloro-3-(trifluoromethyl)aniline is another key step where optimization plays a significant role. Traditional methods often employ iron powder in the presence of an acid. google.com However, catalytic hydrogenation offers a cleaner alternative. Optimization here involves selecting an appropriate catalyst, solvent, and controlling temperature and pressure to achieve high conversion without affecting the chloro- and trifluoromethyl- substituents.

The final cyanation step, converting the aniline to the benzonitrile, is often achieved through a Sandmeyer reaction. This involves the diazotization of the aniline followed by reaction with a cyanide salt, typically cuprous cyanide (CuCN). Patent CN102952039A, although describing the synthesis of an isomer, provides a detailed blueprint for this type of transformation. The optimization involves low-temperature diazotization (around 5 °C) followed by a carefully heated cyanation step (154 °C to 160 °C) in a polar aprotic solvent like Dimethylformamide (DMF), often with the aid of a phase-transfer catalyst to improve reaction rates and yield. google.com The purity of the final product is often enhanced through vacuum distillation. google.com

The table below summarizes optimized conditions found in literature for key transformations related to the synthesis of this compound and its precursors.

| Reaction Step | Parameter | Optimized Condition | Reported Yield/Purity | Source |

|---|---|---|---|---|

| Nitration of 2-Chlorobenzotrifluoride | Reagents | Nitric Acid / Sulfuric Acid | High regioselectivity | google.com |

| Temperature | 0 °C – 40 °C | Controlled side reactions | google.com | |

| Reduction of Nitro Intermediate | Reagents | Iron Powder / NH4Cl in Ethanol/Water | High conversion | google.com |

| Temperature | 50 °C – 70 °C | Efficient reduction | google.com | |

| Cyanation (Sandmeyer-type) | Reagents | Cuprous Cyanide (CuCN), Phase-Transfer Catalyst | Yield: 84.3% | google.com |

| Solvent | Dimethylformamide (DMF) | - | google.com | |

| Temperature | 154 °C – 160 °C | - | google.com | |

| Purification | Vacuum Distillation | Purity > 99% | google.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is an area of active development, aimed at reducing the environmental impact and improving the safety of the manufacturing process. Key strategies include the use of less hazardous reagents, the development of catalytic processes, and the minimization of waste.

A significant advancement in the green synthesis of the precursors to this compound involves replacing traditional, hazardous nitrating agents. The conventional use of mixed nitric and sulfuric acids poses risks due to its high corrosivity (B1173158) and the formation of large quantities of acidic waste. An alternative approach detailed in patent CN110885298B utilizes an acetic anhydride/concentrated nitric acid system. google.com This method can proceed at lower temperatures, reducing energy consumption and improving the safety profile of the reaction. google.com

Another core principle of green chemistry is waste reduction, particularly in reduction reactions. The classic Béchamp reduction using iron powder and acid generates substantial amounts of iron oxide sludge, which is difficult and costly to treat and dispose of. google.com Modern approaches focus on catalytic methods. Patent CN110885298B describes a greener alternative using a ferric chloride/hydrazine hydrate system with activated carbon, which avoids the formation of iron sludge waste and enhances the environmental friendliness of the process. google.com Catalytic hydrogenation using catalysts like Raney Nickel is another established green alternative that produces water as the primary byproduct. google.com

The use of innovative and recyclable catalysts and solvents is a frontier in the green synthesis of related aromatic compounds. For the nitration step, ionic liquids have been explored as replacements for strong acids like sulfuric acid. A clean preparation method for 4-chloro-3-nitrobenzotrifluoride (a direct precursor) has been developed using an ionic liquid as both a catalyst and a solvent, with ammonium nitrate as the nitrating agent. google.com This system allows for easy separation of the product, and the ionic liquid can be recovered and recycled, significantly reducing waste. google.com Furthermore, the development of heterogeneous single-atom catalysts, such as nickel supported on carbon nitride, for various organic transformations points towards future possibilities for highly efficient and easily recyclable catalytic systems in the synthesis of complex molecules. acs.org Such catalysts align with green chemistry goals by maximizing atom economy and minimizing waste through efficient recovery and reuse. acs.orginstras.com

The table below highlights the application of green chemistry principles by comparing traditional methods with more environmentally friendly alternatives for the synthesis of precursors to this compound.

| Reaction Step | Traditional Method | Green Alternative | Green Chemistry Advantage | Source |

|---|---|---|---|---|

| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Acetic Anhydride / HNO₃ | Lower reaction temperature, reduced risk, less acidic waste. | google.com |

| Nitration | Concentrated Sulfuric Acid (Catalyst/Solvent) | Recyclable Ionic Liquid | Eliminates strong acid waste, catalyst is reusable. | google.com |

| Reduction | Iron Powder / Acid | FeCl₃ / Hydrazine Hydrate / Activated Carbon | Avoids generation of iron sludge waste. | google.com |

| Reduction | Iron Powder / Acid | Catalytic Hydrogenation (e.g., Raney Ni) | High atom economy, water as byproduct, catalyst can be recycled. | google.com |

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Trifluoromethyl Benzonitrile

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the aromatic ring in 4-chloro-3-(trifluoromethyl)benzonitrile towards substitution is dictated by the electronic effects of its substituents. The trifluoromethyl (-CF3) and nitrile (-CN) groups are both potent electron-withdrawing groups, deactivating the ring towards electrophilic aromatic substitution (EAS). lkouniv.ac.in This deactivation makes reactions with electrophiles sluggish, often requiring harsh conditions. lkouniv.ac.in When substitution does occur, it is directed to the meta position relative to these deactivating groups. lkouniv.ac.in

Conversely, the electron-withdrawing nature of the -CF3 and -CN groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks a carbon atom bearing a leaving group, proceeding through a negatively charged Meisenheimer complex. nih.gov The presence of strong electron-withdrawing groups, especially ortho and/or para to the leaving group (the chloro atom in this case), is crucial for stabilizing this intermediate. nih.gov In this compound, the trifluoromethyl group is ortho to the chlorine atom, and the nitrile group is para, which strongly facilitates the displacement of the chloride by various nucleophiles.

A patent describing the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate from ortho-chlorotrifluoromethane involves a nitration step using a concentrated nitric acid/concentrated sulfuric acid mixture, which is a classic example of electrophilic aromatic substitution. google.com This process, however, is noted to require high temperatures and can lead to isomer impurities. google.com

Reactions of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional handle that can undergo a variety of chemical transformations. chemistrysteps.comebsco.com The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org This reaction typically proceeds through an amide intermediate. ebsco.comlibretexts.org Under acidic conditions, the nitrogen is protonated, activating the triple bond for attack by water. chemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org This transformation involves the nucleophilic addition of a hydride to the nitrile carbon, ultimately forming the amine after workup. libretexts.org

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis. libretexts.org The reaction proceeds through an imine anion intermediate, which is then hydrolyzed to the corresponding ketone. libretexts.org

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is known for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.commdpi.com This robustness often allows for chemical modifications elsewhere in the molecule without affecting the -CF3 group. tcichemicals.com However, recent research has demonstrated that selective transformations of the C-F bonds within the trifluoromethyl group are possible under specific conditions. tcichemicals.comresearchgate.net

These transformations are challenging because the cleavage of one C-F bond can lead to further, often uncontrolled, reactions. rsc.org Despite these difficulties, methods for the selective functionalization of a single C-F bond in trifluoromethylarenes have been developed, often assisted by neighboring groups or specific reagents. researchgate.net For instance, the presence of an ortho-silyl group can facilitate catalytic thiolation and azidation of a single C-F bond. researchgate.net While direct transformations of the trifluoromethyl group in this compound are not widely reported, the existing literature on other trifluoromethylated aromatics suggests potential pathways for its modification. tcichemicals.comresearchgate.net

Influence of Halogenation on Aromatic Reactivity

The chlorine atom in this compound plays a dual role in influencing the aromatic ring's reactivity. Halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. lkouniv.ac.inuci.edu This effect makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. uci.eduminia.edu.eg

However, through resonance, the lone pairs of electrons on the chlorine atom can be donated to the aromatic ring. This resonance effect, while weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. uci.edu In the context of this compound, the directing effects of all three substituents must be considered. The powerful meta-directing influence of the -CF3 and -CN groups typically dominates in electrophilic substitution reactions. lkouniv.ac.in

In nucleophilic aromatic substitution, the primary role of the chlorine atom is to act as a leaving group. Its displacement is facilitated by the strong electron-withdrawing effects of the ortho-trifluoromethyl and para-nitrile groups.

Catalyst-Mediated Reactions

Catalyst-mediated reactions, particularly those involving transition metals, are crucial for the functionalization of this compound. These methods allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the position of the chlorine atom.

Nickel-Catalyzed Arylcyanation Reactions

While specific examples of nickel-catalyzed arylcyanation using this compound as a substrate were not found in the provided search results, nickel catalysis is a well-established method for cross-coupling reactions. acs.orgacs.org These reactions often involve the coupling of an aryl halide with a nucleophile. Given the reactivity of the C-Cl bond in this compound, it is a plausible substrate for such transformations.

Other Transition Metal Catalysis for C-C and C-N Bond Formations

Palladium and copper are the most extensively used transition metals for catalyzing cross-coupling reactions involving aryl halides.

Palladium-Catalyzed Reactions:

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org Given the structure of this compound, it is an excellent candidate for this reaction to introduce a variety of amino groups, which is a common strategy in the synthesis of pharmaceuticals. beilstein-journals.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

Suzuki Coupling: This reaction forms C-C bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst. youtube.com This would allow for the introduction of various aryl or alkyl groups at the 4-position of the benzonitrile (B105546) ring.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by palladium. researchgate.net

Copper-Catalyzed Reactions:

Copper-catalyzed reactions are also prevalent for the transformation of aryl halides. researchgate.netbeilstein-journals.org These reactions can be used for trifluoromethylation, amination, and other coupling processes. beilstein-journals.orgrsc.orgnih.gov For instance, copper-catalyzed cross-coupling of aryl iodides with trifluoromethyl sources is a known method for introducing -CF3 groups. beilstein-journals.org While this compound already possesses a trifluoromethyl group, copper catalysis could be employed to displace the chlorine with other functional groups.

Table of Catalyst-Mediated Reactions

| Reaction Name | Catalyst System (Example) | Bond Formed | Reactants |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / tBu₃P·HBF₄ tcichemicals.com | C-N | Aryl Halide, Amine |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | C-C | Aryl Halide, Boronic Acid |

| Heck Reaction | Pd(OAc)₂ / Ligand | C-C | Aryl Halide, Alkene |

| Copper-Catalyzed Amination | CuI / Ligand | C-N | Aryl Halide, Amine |

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 3 Trifluoromethyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of 4-Chloro-3-(trifluoromethyl)benzonitrile. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals for the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of these protons provide precise information about their relative positions on the benzene (B151609) ring. In a typical ¹H NMR spectrum, the aromatic protons of this compound would exhibit signals in the downfield region, generally between 7.5 and 8.0 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing substituents. The proton ortho to the nitrile group is expected to be the most deshielded. The splitting patterns, likely appearing as doublets or doublet of doublets, would further confirm the substitution pattern on the benzene ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.50 - 7.94 | m (multiplet) | N/A |

This table presents typical ¹H NMR data for this compound. Specific values can vary based on the solvent and instrument frequency.

¹³C NMR Analysis

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-CN | ~117 | Singlet |

| C-Cl | ~135 | Singlet |

| C-CF₃ | ~132 | Quartet |

| Aromatic CH | 127 - 134 | Singlet or Quartet |

| CF₃ | ~122 | Quartet |

This table illustrates expected ¹³C NMR chemical shifts for this compound. rsc.orgchemicalbook.com The exact values are dependent on experimental conditions.

¹⁹F NMR Analysis for Trifluoromethyl Groups

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for detecting and characterizing the trifluoromethyl (CF₃) group. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the ¹⁹F NMR spectrum will show a singlet at a characteristic chemical shift, typically around -63 ppm (relative to a standard like CFCl₃). rsc.org The precise chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence and integrity of the trifluoromethyl group. The absence of coupling in the ¹⁹F spectrum indicates that there are no adjacent fluorine or hydrogen atoms.

| Group | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -63 | Singlet |

This table shows the typical ¹⁹F NMR chemical shift for the trifluoromethyl group in this compound. rsc.orgcolorado.edu The reference standard can influence the reported value.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically between 800 and 600 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1300-1100 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. nist.govijtsrd.comnist.govarchive.orgchemicalbook.comresearchgate.netresearchgate.netijtsrd.com

Raman spectroscopy provides complementary information. The nitrile stretch is also Raman active. Aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the molecular structure.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C≡N Stretch | ~2230 (strong, sharp) | ~2230 |

| C-F Stretch | 1300-1100 (strong, broad) | |

| Aromatic C=C Stretch | 1600-1450 (medium) | Strong |

| C-Cl Stretch | 800-600 (medium) | |

| Aromatic C-H Stretch | >3000 (medium) |

This table summarizes the key vibrational frequencies for this compound. nist.govijtsrd.comarchive.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₃ClF₃N), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 205.56 g/mol . chemicalbook.com Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation patterns would involve the loss of the trifluoromethyl group (CF₃), the chlorine atom (Cl), or the nitrile group (CN), leading to fragment ions that can be used to further confirm the structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. rsc.orgrsc.org When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can effectively separate the target compound from impurities and starting materials, allowing for accurate purity determination. rsc.orgrsc.org The retention time of the compound is a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for purity assessment, particularly for less volatile derivatives or reaction mixtures. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would typically be employed. Detection is often achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light.

By employing these chromatographic methods, chemists can ensure the quality of this compound for its intended applications and can optimize reaction conditions to maximize the yield and purity of its derivatives. rsc.org

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of substituted benzonitriles, GLC is frequently employed for purity assessment and the separation of isomers. While specific GLC analytical methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds provide a strong indication of viable analytical approaches.

For instance, the analysis of related compounds like 4-chloro-3-nitrobenzonitrile (B1361363) often involves purity determination by GC, with commercial standards available at a minimum of 99% purity as verified by this method. researchgate.net A general approach for analyzing chloro-substituted aromatic isomers has been demonstrated for chloroethylbenzene isomers, utilizing a BP-20 polyamide coated fused silica (B1680970) capillary column (25 m x 320 µm). researchgate.net This suggests that a mid-polarity column would be suitable for separating this compound from potential impurities or isomers.

The operating conditions would typically involve an injector and detector temperature well above the boiling point of the analyte to ensure efficient vaporization and prevent condensation. A programmed temperature ramp for the column oven would be employed to ensure good resolution of all components in a sample. The choice of detector would likely be a Flame Ionization Detector (FID) for routine purity analysis due to its robustness and general sensitivity to organic compounds, or a Mass Spectrometer (MS) for definitive peak identification.

Table 1: Illustrative GLC Parameters for Analysis of Related Benzonitrile (B105546) Compounds

| Parameter | Typical Value/Condition |

| Column Type | Mid-polarity fused silica capillary (e.g., BP-20 or similar) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial hold at 100 °C, ramp at 10 °C/min to 250 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table represents typical starting conditions for method development for this compound based on methods for related compounds, not a validated method for this specific analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of organic compounds, including those that are not amenable to GLC due to low volatility or thermal instability. nih.gov For substituted benzonitriles, reversed-phase HPLC is the most common mode of separation.

While a specific, detailed HPLC method for this compound is not readily found in scientific literature, the analysis of its derivatives and isomers provides a clear framework for method development. For example, the purity of commercial 4-chloro-3-nitrobenzonitrile is often assayed at a minimum of 98% by HPLC. researchgate.net Furthermore, an analytical method for 2-nitro-4-(trifluoromethyl)benzonitrile, a related compound, utilizes a reversed-phase approach with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.

A typical HPLC method for this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely be a gradient of acetonitrile or methanol and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp peak shapes for the nitrile. Detection is most commonly achieved using a UV detector, set at a wavelength where the benzonitrile chromophore exhibits strong absorbance. The high precision and automation capabilities of HPLC make it ideal for quantitative analysis and quality control during the synthesis and use of this compound. nih.gov

Table 2: Representative HPLC Conditions for Analysis of Related Benzonitrile Compounds

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table illustrates a potential starting point for an HPLC method for this compound based on established methods for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described in the reviewed literature, a detailed study of a derivative, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile , provides significant insight into the molecular geometry and intermolecular interactions that can be expected for this class of compounds. nih.gov

In the study of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, the compound crystallizes in the monoclinic space group P21/c. nih.gov The analysis revealed that the benzene ring and the mean plane of the morpholine (B109124) ring, which adopts a chair conformation, are oriented at a dihedral angle of 58.04 (10)°. nih.gov A notable feature of the molecular structure is an intramolecular C—H···F hydrogen bond, which forms an S(7) ring motif. nih.gov The trifluoromethyl group was found to be disordered over two positions. nih.gov

In the crystal lattice, molecules are linked by intermolecular C—H···F and C—H···O interactions, creating R22(8) ring motifs. These interactions further assemble the molecules into chains. nih.gov This detailed structural information is invaluable for understanding the solid-state packing and the nature of non-covalent interactions involving the trifluoromethyl and nitrile groups, which would be relevant for the parent compound, this compound.

Table 3: Crystallographic Data for 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₁F₃N₂O | nih.gov |

| Molecular Weight | 256.23 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 12.7003 (12) | nih.gov |

| b (Å) | 6.8990 (7) | nih.gov |

| c (Å) | 13.3484 (13) | nih.gov |

| β (°) ** | 91.668 (2) | nih.gov |

| Volume (ų) ** | 1169.1 (2) | nih.gov |

| Z | 4 | nih.gov |

Computational Chemistry and Molecular Modeling of 4 Chloro 3 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on 4-Chloro-3-(trifluoromethyl)benzonitrile, detailing its electronic structure, molecular orbital analysis (such as HOMO-LUMO energies), electrostatic potential maps, or reactivity descriptors, have been identified in the searched scientific literature. While DFT is a common method for such analyses on related aromatic compounds, specific calculations and their resulting data for this particular molecule have not been published.

Molecular Dynamics Simulations to Predict Conformations and Interactions

There is no available research detailing molecular dynamics (MD) simulations performed on this compound. Such studies would be instrumental in understanding its conformational flexibility, solvent interactions, and the dynamics of its interaction with biological macromolecules or other chemical species. The absence of these simulations means that data on its conformational landscape and interaction profiles from a dynamic perspective are currently unavailable.

Prediction of Spectroscopic Properties through Computational Methods

There are no published computational studies that predict the spectroscopic properties (such as 1H NMR, 13C NMR, or IR spectra) of this compound. Computational spectroscopy is a powerful tool for validating experimental data and aiding in the structural elucidation of molecules. The lack of such theoretical data for this compound means that a comparative analysis between predicted and experimental spectra cannot be performed.

Applications of 4 Chloro 3 Trifluoromethyl Benzonitrile in Advanced Chemical Synthesis

Pharmaceutical Chemistry Applications

The distinct chemical characteristics of 4-chloro-3-(trifluoromethyl)benzonitrile make it a crucial building block in the creation of complex pharmaceutical compounds.

Precursor in Drug Discovery and Development

This compound serves as a fundamental starting material in the discovery and development of new drugs. chemimpex.com The presence of the trifluoromethyl group is particularly significant as it can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. chemimpex.com This property, combined with the reactivity of the nitrile and chloro groups, allows for its incorporation into a wide array of molecular scaffolds, facilitating the exploration of novel chemical entities with therapeutic potential. chemimpex.com Researchers utilize this compound to synthesize libraries of related molecules for screening against various biological targets.

Synthesis of Anti-Cancer Agents (e.g., Sorafenib)

One of the most notable applications of this compound is as a key intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib. google.commdpi.com Sorafenib is used in the treatment of primary kidney and liver cancers. mdpi.com The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, derived from this compound, with 4-(4-aminophenoxy)-N-methylpicolinamide. mdpi.comnih.gov This reaction forms the urea (B33335) linkage that is a critical structural feature of Sorafenib. nih.govnih.gov The trifluoromethylphenyl group provided by the starting material is essential for the drug's activity in inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. google.com

Table 1: Key Intermediates in the Synthesis of Sorafenib

| Intermediate | Role in Synthesis |

| This compound | Starting material for 4-chloro-3-(trifluoromethyl)phenyl isocyanate |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Reactant to form the core ureido structure of Sorafenib google.comnih.govnih.gov |

| 4-(4-Aminophenoxy)-N-methylpicolinamide | Other key reactant in the final step of Sorafenib synthesis nih.gov |

Intermediate in Antidepressant Synthesis (e.g., Fluvoxamine)

While this compound itself is not a direct precursor, structurally related compounds are pivotal in the synthesis of certain antidepressants. For instance, the synthesis of Fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder, involves intermediates derived from trifluoromethylated benzoic acids. google.comnih.gov The synthesis of Fluvoxamine starts from p-trifluoromethylbenzoic acid, which is then converted through several steps into the final drug molecule. google.com The trifluoromethyl group is a key pharmacophore in Fluvoxamine, contributing to its selective activity. nih.gov

Development of Androgen Receptor Modulators

This compound is a crucial scaffold in the development of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects in non-target tissues. nih.gov The nonsteroidal SARM, (S)-3-(4-cyanophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, utilizes a derivative of this compound to achieve its selective binding to the androgen receptor. nih.gov Research in this area aims to develop treatments for conditions such as muscle wasting and osteoporosis. nih.gov

Research into Cholesteryl Ester Transfer Protein (CETP) Inhibitors

The development of cholesteryl ester transfer protein (CETP) inhibitors, a class of drugs aimed at raising high-density lipoprotein (HDL) cholesterol levels, has utilized scaffolds that can be derived from or are structurally similar to this compound. wikipedia.orgnih.gov Although several CETP inhibitors like torcetrapib, dalcetrapib, and evacetrapib (B612230) have failed in clinical trials due to lack of efficacy or adverse effects, research continues in this area with newer agents like anacetrapib (B1684379) and obicetrapib. wikipedia.orgnih.govmdpi.com The molecular structures of these inhibitors often contain halogenated and trifluoromethylated phenyl groups to optimize their inhibitory activity and pharmacokinetic properties. nih.gov

Table 2: Investigational CETP Inhibitors

| CETP Inhibitor | Development Status | Key Structural Features |

| Torcetrapib | Failed (Excess deaths) wikipedia.org | Contained fluorinated phenyl groups |

| Dalcetrapib | Failed (Lack of efficacy) wikipedia.org | - |

| Evacetrapib | Failed (Insufficient efficacy) wikipedia.org | - |

| Anacetrapib | Development halted wikipedia.org | Potent inhibitor with complex structure |

| Obicetrapib | Phase III trials ongoing nih.govnewamsterdampharma.com | Highly selective inhibitor |

Scaffold for Novel Drug Molecules with Enhanced Pharmacological Properties

The inherent properties of this compound, such as its enhanced reactivity and the lipophilicity conferred by the trifluoromethyl group, make it an attractive scaffold for the design of novel drug molecules. chemimpex.comchemimpex.com Medicinal chemists can modify the nitrile and chloro functionalities to introduce a variety of substituents, leading to the creation of new compounds with potentially improved pharmacological profiles. chemimpex.com This approach has been used to develop potent inhibitors of c-KIT kinase for gastrointestinal stromal tumors and to design new analgesic compounds. nih.govresearchgate.net

Agrochemical Chemistry Applications

This compound serves as a crucial intermediate in the field of agrochemical chemistry. Its unique molecular structure, featuring a trifluoromethyl group, a chloro atom, and a nitrile group on a benzene (B151609) ring, makes it a valuable building block for complex, biologically active molecules. The presence of the trifluoromethyl group, in particular, is known to enhance the efficacy and stability of the final agrochemical products. chemimpex.com

Development of Herbicides and Pesticides

Research and industrial applications utilize this compound as a key starting material or intermediate in the synthesis of a variety of agrochemicals. chemimpex.com The general class of 3-trifluoromethyl-4-halobenzonitriles are recognized as important components in the manufacturing of many herbicides and pesticides. guidechem.com The cyano group (C≡N) is particularly versatile, as it can be chemically converted into other functional groups like carboxylic acids, amides, or amines to produce the final active ingredient. guidechem.com This compound, therefore, acts as a foundational scaffold upon which the molecular complexity of modern pesticides is built, contributing to the development of effective crop protection solutions. chemimpex.comguidechem.com

Design of Crop Protection Agents

The design of advanced crop protection agents relies on intermediates like this compound to create targeted and effective solutions. chemimpex.com Its role as a building block allows for the systematic development of new active ingredients. chemimpex.comguidechem.com The trifluoromethyl group often imparts desirable properties such as increased lipophilicity (the ability to dissolve in fats, oils, and lipids), which can enhance the penetration of the agent into the target pest or weed, and metabolic stability, which can prolong its activity in the field. This makes molecules derived from this intermediate valuable for creating potent and stable agents for crop protection. chemimpex.com

Material Science Applications

In the realm of material science, the distinct properties of this compound make it a compound of interest for creating advanced materials with enhanced characteristics. The combination of a halogen, a trifluoromethyl group, and a polar nitrile group on an aromatic ring can impart improved thermal stability, chemical resistance, and specific electronic properties to polymers and other materials. chemimpex.com

Synthesis of Specialty Polymers and Coatings

This compound is used in the formulation and synthesis of specialty polymers and coatings. chemimpex.com These advanced materials are sought after for applications that demand high performance under challenging conditions. The incorporation of this fluorinated building block can significantly improve the thermal and chemical resistance of the resulting polymer. chemimpex.com This makes such polymers suitable for use in industries where durability and stability are paramount. chemimpex.com

| Application Area | Contribution of this compound | Resulting Property |

| Specialty Polymers | Serves as a monomer or chemical intermediate in polymerization reactions. | Enhanced thermal stability |

| Protective Coatings | Used as a building block for the coating's polymer matrix. | Improved chemical resistance |

Exploration in Organic Light-Emitting Diode (OLED) Components

While direct application of this compound in commercial OLEDs is not widely documented, its structural motifs are highly relevant to the exploration of new materials for OLED components. Research into advanced OLEDs often focuses on molecules with donor-acceptor structures to achieve desired electronic properties. researchgate.netrsc.org Benzonitrile (B105546) derivatives, particularly those that are fluorinated, are investigated for these applications. researchgate.net The benzonitrile unit can act as an electron-accepting core, a critical feature for materials used in emitting layers or as hosts in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netrsc.org The trifluoromethyl group further enhances the electron-accepting nature of the molecule. The development of such materials is crucial for creating the next generation of efficient and stable OLED displays. rsc.orgbohrium.com

| OLED Research Area | Relevance of Benzonitrile Derivatives | Potential Role |

| TADF Emitters | Used as an electron-acceptor core in donor-acceptor-donor (D-A-D) molecules. researchgate.netrsc.org | Enables efficient conversion of triplet excitons to light-emitting singlet excitons. |

| Host Materials | Bipolar host materials incorporating the benzonitrile moiety are designed for blue PhOLEDs and TADF devices. rsc.org | Facilitates balanced charge transport (holes and electrons) to the emitting guest molecules. |

Application as Electrolyte Additives in Battery Technology

The development of high-performance lithium-ion batteries often involves the use of small quantities of electrolyte additives to improve stability and cycle life. Research has shown that benzonitrile derivatives can be effective in this role. A closely related compound, 4-(Trifluoromethyl)benzonitrile, has been studied as a novel additive for high-voltage lithium-ion batteries.

In these studies, the additive was found to be preferentially oxidized on the surface of the cathode during charging. This process forms a stable, low-impedance protective film on the cathode's surface. This film, known as a cathode electrolyte interphase (CEI), prevents the subsequent decomposition of the bulk electrolyte solvent, which is a common failure mechanism in high-voltage cells. The use of 4-(Trifluoromethyl)benzonitrile as an additive resulted in significantly improved capacity retention. For instance, in one study, a battery with the additive retained 91% of its initial capacity after 300 cycles, compared to just 75% for the battery with the base electrolyte alone. This highlights the potential of trifluoromethyl benzonitrile structures to enhance the performance and longevity of advanced battery systems.

Biological Interactions and Mechanistic Studies of Derivatives and Analogues

Mechanisms of Action for Derived Pharmaceutical Compounds

The mechanisms through which derivatives of 4-chloro-3-(trifluoromethyl)benzonitrile exert their biological effects are diverse, primarily revolving around the inhibition of key enzymes and the modulation of cell signaling cascades. The trifluoromethyl group often plays a crucial role in the potency and metabolic stability of these compounds.

Enzyme Inhibition Pathways (e.g., Cytochrome P450s, Raf/Mek/Erk pathway, CETP)

Cytochrome P450s (CYP450): The cytochrome P450 family of enzymes is central to the metabolism of a vast number of drugs and xenobiotics. nih.gov Derivatives containing the trifluoromethyl moiety have been investigated as inhibitors of these enzymes. For instance, studies on trifluoromethyl-containing coumarin (B35378) derivatives, such as 7-(4-trifluoromethyl)coumarin propargyl ether (TFCPE), have shown them to be mechanism-based inactivators of CYP3A4. nih.gov This type of inhibition is time, concentration, and NADPH-dependent. nih.gov The process involves the metabolic activation of the inhibitor by the P450 enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its inactivation. nih.gov Interestingly, TFCPE demonstrated selective inhibition of CYP3A4 activity without affecting the activity of CYP3A5, a closely related isoform. nih.gov This selectivity highlights how structural modifications can fine-tune the interaction with specific P450 enzymes. The inhibition of CYP3A4 is a significant consideration in drug development, as this enzyme is responsible for the metabolism of 50-60% of all clinically used drugs. nih.govdoi.org

Raf/Mek/Erk Pathway: The Raf/Mek/Erk pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, including pancreatic and thyroid cancers. nih.govnih.gov Sorafenib, a multi-kinase inhibitor, incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety in its structure. mdpi.com A primary mechanism of action for Sorafenib is the direct inhibition of Raf kinases, particularly B-Raf, which are key components of this pathway. nih.govmdpi.com By blocking Raf, Sorafenib prevents the downstream phosphorylation of Mek and Erk, thereby suppressing the signaling that leads to uncontrolled cell growth. mdpi.com This targeted inhibition of a crucial oncogenic pathway is a cornerstone of its therapeutic effect in cancers like primary kidney and liver cancer. mdpi.com

Cholesteryl Ester Transfer Protein (CETP): Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.gov Inhibition of CETP is a therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of atherosclerosis. nih.govnih.gov Analogues containing a trifluoromethyl-substituted benzene (B151609) ring, specifically trifluoromethylated aryl sulfonamides, have been developed as novel CETP inhibitors. nih.gov Studies have shown that certain sulfonamide derivatives can achieve 100% inhibition of CETP activity at a concentration of 10 µM. nih.gov The mechanism involves binding to the hydrophobic pocket of the CETP molecule. nih.gov

Modulation of Cell Signaling Pathways

The modulation of cell signaling pathways is a direct consequence of the enzyme inhibition described previously. By targeting kinases in the Raf/Mek/Erk pathway, derivatives like Sorafenib effectively disrupt the entire signaling axis. mdpi.com This pathway is activated by the Kirsten rat sarcoma virus (KRAS) oncogene, which is mutated in approximately 95% of pancreatic ductal adenocarcinomas. nih.gov The inhibition of this pathway by Sorafenib leads to a decrease in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor). mdpi.com This disruption of cell signaling can ultimately induce apoptosis, or programmed cell death, in cancer cells. mdpi.com

Ligand-Protein Binding Interactions

The biological activity of these derivatives is fundamentally rooted in their binding interactions with target proteins.

CETP Inhibitors: For trifluoromethyl-substituted benzene sulfonamide inhibitors of CETP, induced fit docking studies have elucidated key binding interactions. The binding is primarily guided by hydrophobic interactions between the inhibitor and the protein's hydrophobic tunnel. nih.gov Additionally, hydrogen bonds are formed between the inhibitor and specific amino acid residues within the binding site, including glutamine (Q199), arginine (R201), and histidine (H232). nih.gov

Raf Kinase Inhibitors: Sorafenib binds to a variety of intracellular and cell surface kinases. mdpi.com Its interaction with the Raf/Mek/Erk pathway involves binding to the kinase domain of Raf, which blocks its catalytic activity and subsequent signaling. mdpi.com The 4-chloro-3-(trifluoromethyl)phenyl group is a critical part of the molecule that fits into the binding pocket of the target kinase.

Structure-Activity Relationships of Derivatives

The relationship between the chemical structure of these compounds and their biological activity (SAR) is a key area of investigation for optimizing their potency and selectivity.

CETP Inhibitors: In the case of trifluoromethylated aryl sulfonamides, SAR studies revealed that the addition of a fourth aromatic ring significantly enhanced CETP inhibitory activity. This is likely due to increased hydrophobic interactions with the target protein. nih.gov Furthermore, the position of substituents on the aromatic rings was found to be crucial; compounds with ortho-chloro, meta-chloro, and para-methyl substituents demonstrated high inhibitory activity. nih.gov

Cholinesterase Inhibitors: In a series of hydrazone derivatives synthesized from 4-(trifluoromethyl)benzohydrazide, SAR studies identified key structural features for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The presence of a trifluoromethyl group was a common feature. The strongest AChE inhibition was observed with 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, which exhibited a mixed-type inhibition. nih.gov The majority of the synthesized compounds were more potent against AChE, but derivatives with 2-chloro or another trifluoromethyl group on the benzylidene ring showed higher potency for BuChE. nih.gov

Biological Activity Assessment of Related Compounds

The biological activity of compounds related to this compound has been quantified in various in vitro assays.

CETP Inhibition: A study of fourteen trifluoromethyl-substituted benzene sulfonamides assessed their ability to inhibit CETP. The results showed a wide range of activity, with some compounds achieving complete inhibition.

| Compound Group | Substituents | CETP Inhibition (%) at 10 µM |

| 6a-6g, 7a-7c, 7g | Various | 2% - 72% |

| 7d-7f | ortho-chloro, meta-chloro, para-methyl | 100% |

| Data sourced from a study on trifluoromethylated aryl sulfonamides. nih.gov |

Cholinesterase Inhibition: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide were evaluated for their inhibitory effects on both AChE and BuChE. The half-maximal inhibitory concentrations (IC₅₀) were determined.

| Enzyme | IC₅₀ Range (µM) | Most Potent Inhibitor |

| Acetylcholinesterase (AChE) | 46.8 – 137.7 | 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) |

| Butyrylcholinesterase (BuChE) | 19.1 – 881.1 | 2-chloro/trifluoromethyl benzylidene derivatives (2d, 2q) |

| Data sourced from a study on hydrazones of 4-(trifluoromethyl)benzohydrazide. nih.gov |

These assessments provide quantitative measures of the biological effects of these compounds and guide the development of more potent and selective agents.

Environmental and Toxicological Research Perspectives

Degradation Pathways in Environmental Matrices

There is currently no available research detailing the degradation of 4-Chloro-3-(trifluoromethyl)benzonitrile in environmental matrices such as soil, water, or sediment. Understanding the persistence and transformation of this compound is crucial for assessing its potential long-term environmental impact. Research in this area would need to investigate various degradation mechanisms, including:

Biodegradation: Studies to identify microorganisms capable of metabolizing the compound and the enzymatic pathways involved.

Photodegradation: Research to determine the compound's stability when exposed to sunlight and the nature of any resulting photoproducts.

Hydrolysis: Investigation of the compound's reactivity with water at different pH levels.

Without such studies, the environmental persistence and the identity of potential degradation products of this compound remain unknown.

Mechanisms of Biological Toxicity (if applicable to research-focused studies)

Detailed toxicological studies focusing on the specific mechanisms of action of this compound are not present in the reviewed literature. While general toxicity information may exist in safety data sheets for commercial purposes, in-depth academic research into its effects at a cellular or molecular level is absent. Key areas for future research would include:

Cytotoxicity: Investigating the compound's effects on cell viability and proliferation.

Genotoxicity: Assessing its potential to damage DNA.

Enzyme Inhibition: Studying its interaction with key biological enzymes.

Receptor Binding: Determining if the compound interacts with specific cellular receptors to elicit a toxic response.

The absence of this information makes it impossible to characterize the specific hazards this compound may pose to various organisms.

Bioaccumulation and Mobility Research

No studies were found that specifically investigate the bioaccumulation potential or environmental mobility of this compound. Such research is vital for predicting the compound's behavior in ecosystems. Important parameters that require investigation include:

Log K_ow (Octanol-Water Partition Coefficient): To estimate its potential for bioaccumulation in fatty tissues.

Soil and Sediment Adsorption/Desorption (K_oc): To understand its mobility in terrestrial and aquatic environments.

Bioconcentration Factor (BCF): To be determined through studies with aquatic organisms to measure its uptake from the surrounding environment.

The lack of data on these properties means that the potential for this compound to accumulate in food chains and its distribution in the environment are entirely speculative.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions. For example, the chloro and trifluoromethyl groups split aromatic proton signals into distinct doublets (δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ at m/z 234.99) and fragmentation patterns, distinguishing it from isomeric byproducts .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereoelectronic effects in drug intermediates .

How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in medicinal chemistry applications?

Advanced Research Focus

The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups deactivate the benzene ring, directing electrophilic substitution to meta/para positions. This enhances stability in intermediates like phenyl carbamates, which are precursors to kinase inhibitors (e.g., Sorafenib). The -CF₃ group also increases lipophilicity, improving blood-brain barrier penetration in drug candidates .

How can researchers address contradictions in reported reaction yields for urea derivatives synthesized from this compound?

Advanced Research Focus

Discrepancies in yields (e.g., 60–85% for Sorafenib intermediates) often arise from:

- Catalyst selection : DABCO vs. stronger bases like DBU, which may overdrive side reactions.

- Temperature sensitivity : Reflux at 65°C in acetonitrile minimizes decomposition compared to higher temperatures .

- Purification methods : Hexane washing vs. column chromatography to remove unreacted isocyanates . Systematic DOE (Design of Experiments) is recommended to isolate critical variables.

What role does this compound play in computational modeling of biochemical targets, and how are binding affinities validated?

Advanced Research Focus

this compound derivatives are used to inhibit phospholipase A2 (PLA2) in atherosclerosis models. Computational docking (e.g., AutoDock Vina) predicts binding to PLA2’s hydrophobic pocket, with validation via:

- In vitro assays : Measuring IC₅₀ values using fluorogenic substrates.

- SAR studies : Modifying the nitrile group to enhance hydrogen bonding with catalytic residues .

What strategies are employed to mitigate oxidative stress induced by this compound in cellular studies?

Advanced Research Focus

The compound’s -CF₃ group can generate reactive oxygen species (ROS) in cell lines. Mitigation strategies include:

- Antioxidant co-treatment : N-acetylcysteine (NAC) at 1–5 mM reduces ROS by 40–60% in hepatocyte models.

- Dose optimization : EC₅₀ values are determined via MTT assays, balancing efficacy and cytotoxicity .

How is regulatory compliance ensured for pharmacopeial standards when using this compound in API synthesis?

Advanced Research Focus

Impurity profiling (e.g., USP/EP guidelines) mandates:

- HPLC-MS monitoring : Detecting ≤0.1% of 4-amino-2-(trifluoromethyl)benzonitrile, a common byproduct, using relative response factors (RRF) calibrated against reference standards .

- Stability studies : Accelerated degradation (40°C/75% RH) to assess nitrile hydrolysis to amides under acidic conditions .

What are the challenges in scaling up synthetic protocols for this compound, and how are they resolved?

Q. Advanced Research Focus

- Exothermic reactions : Chlorination steps require jacketed reactors with precise temperature control (-10°C to 0°C) to prevent runaway reactions.

- Byproduct management : Continuous flow systems improve separation of halogenated impurities, achieving >98% purity in pilot-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。